molecular formula C18H32N2O2 B6017526 1-(Cyclohexylmethyl)-3-hydroxy-3-(piperidin-1-ylmethyl)piperidin-2-one

1-(Cyclohexylmethyl)-3-hydroxy-3-(piperidin-1-ylmethyl)piperidin-2-one

Cat. No.: B6017526
M. Wt: 308.5 g/mol
InChI Key: PEYQMRMXVDXIEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclohexylmethyl)-3-hydroxy-3-(piperidin-1-ylmethyl)piperidin-2-one is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and pharmacological properties .

Properties

IUPAC Name

1-(cyclohexylmethyl)-3-hydroxy-3-(piperidin-1-ylmethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O2/c21-17-18(22,15-19-11-5-2-6-12-19)10-7-13-20(17)14-16-8-3-1-4-9-16/h16,22H,1-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYQMRMXVDXIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC(C2=O)(CN3CCCCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Cyclohexylmethyl)-3-hydroxy-3-(piperidin-1-ylmethyl)piperidin-2-one involves several steps. One common method includes the hydrogenation of piperidine derivatives using palladium and rhodium catalysts. This method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction . Industrial production methods often involve multicomponent reactions and cyclization processes to achieve high yields and purity .

Chemical Reactions Analysis

1-(Cyclohexylmethyl)-3-hydroxy-3-(piperidin-1-ylmethyl)piperidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(Cyclohexylmethyl)-3-hydroxy-3-(piperidin-1-ylmethyl)piperidin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethyl)-3-hydroxy-3-(piperidin-1-ylmethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

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